molecular formula C6H13ClFNO B7453855 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride

Cat. No.: B7453855
M. Wt: 169.62 g/mol
InChI Key: IDBLEHDAUWVXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride, also known as ABP-700, is a novel and potent selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is a selective α7 nAChR agonist, which means it binds to and activates the α7 subtype of nAChRs in the brain. Activation of α7 nAChRs has been found to improve cognitive function and reduce inflammation in the brain (Gotti et al., 2010). This compound has also been found to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin (Papke et al., 2014).
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation in the brain, and enhance the release of several neurotransmitters. It has also been found to have anxiolytic and antidepressant-like effects (Koukouli et al., 2017). However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride is its selectivity for the α7 subtype of nAChRs, which reduces the risk of off-target effects. However, this compound is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, this compound is not commercially available, which makes it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the research and development of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its safety and toxicity profile in animal models and human clinical trials. Additionally, researchers could investigate the potential of this compound as a tool compound for studying the function of α7 nAChRs in the brain.
Conclusion
In conclusion, this compound is a novel and potent selective α7 nAChR agonist with potential therapeutic applications in several neurological and psychiatric disorders. Its mechanism of action involves the activation of α7 nAChRs and the enhancement of neurotransmitter release. While this compound has several advantages, including its selectivity for α7 nAChRs, its safety and toxicity profile have not been fully characterized. Further research is needed to fully understand the potential of this compound as a therapeutic agent and as a tool compound for studying the function of α7 nAChRs in the brain.

Synthesis Methods

The synthesis of 1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride involves several steps, including the preparation of 1-(aminomethyl)cyclobutan-1-ol, the protection of the hydroxyl group, and the introduction of the fluoromethyl group. The final step involves the conversion of the protected intermediate to this compound hydrochloride. The synthesis has been described in detail in a research article published in the Journal of Medicinal Chemistry (Papke et al., 2014).

Scientific Research Applications

1-(Aminomethyl)-3-(fluoromethyl)cyclobutan-1-OL hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been found to improve cognitive function in animal models of Alzheimer's disease (Kroker et al., 2019) and schizophrenia (Terry et al., 2015). It has also been shown to have antidepressant-like effects in animal models of depression (Koukouli et al., 2017).

Properties

IUPAC Name

1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-3-5-1-6(9,2-5)4-8;/h5,9H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBLEHDAUWVXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)O)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751611-59-1
Record name 1-(aminomethyl)-3-(fluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.